REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CO.C1(C)C=CC(S(O)(=O)=O)=CC=1.[I:28]N1C(=O)CCC1=O>O1CCCC1>[I:28][C:3]1[CH:4]=[C:5]([N+:12]([O-:14])=[O:13])[C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][C:2]=1[NH2:1]
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Name
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Quantity
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16.25 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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0.18 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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0.78 g
|
Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
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Quantity
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0.2 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Type
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CUSTOM
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Details
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The solution was stirred all day
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the solution stirred overnight at room temperature under nitrogen
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The solution was concentrated under vacuum to a small volume
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Type
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ADDITION
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Details
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Water (200 mL) was added to the reaction mixture
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Type
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CUSTOM
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Details
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a brown solid precipitated out
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Type
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FILTRATION
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Details
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The solid was filtered-
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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dissolved in ethyl acetate (100 mL)
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Type
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WASH
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Details
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The organic solution was washed with 10% sodium thiosulfate solution (50 mL)
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Type
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ADDITION
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Details
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by adding diethy
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Type
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FILTRATION
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Details
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ether and water and filtering undissolved material
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with 10% sodium thiosulfate solution (50 mL), water
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Type
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ADDITION
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Details
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was then added to the aqueous layer
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Type
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CUSTOM
|
Details
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the layers separated
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Type
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WASH
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Details
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The organic layer was washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
|
evaporated
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Name
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Type
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product
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Smiles
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IC1=C(C=C(C(=C1)[N+](=O)[O-])C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |